molecular formula C24H27NO2 B14896530 (R)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol

(R)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol

Cat. No.: B14896530
M. Wt: 361.5 g/mol
InChI Key: WYPDMSNXHUNHOE-XMMPIXPASA-N
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Description

®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxy group, a dibenzylamino group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol typically involves the following steps:

    Starting Materials: Benzyl alcohol, benzylamine, and appropriate chiral catalysts.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

    Catalysts: Chiral catalysts, such as chiral phosphoric acids or chiral amines, are employed to ensure the formation of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol can undergo oxidation to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or dibenzylamino groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Sodium dichromate, sulfuric acid, and heat.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles such as halides or amines, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Secondary and primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.

    3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The racemic mixture, which lacks the chiral specificity of the ®-enantiomer.

    3-(Benzyloxy)-2-(amino)propan-1-ol: A simpler analog without the dibenzyl groups, used in different synthetic applications.

Uniqueness

®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is unique due to its chiral nature, which imparts specific biological activities and selectivity in chemical reactions. Its structure allows for versatile modifications, making it a valuable intermediate in various fields of research and industry .

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

(2R)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol

InChI

InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m1/s1

InChI Key

WYPDMSNXHUNHOE-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)COCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3

Origin of Product

United States

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